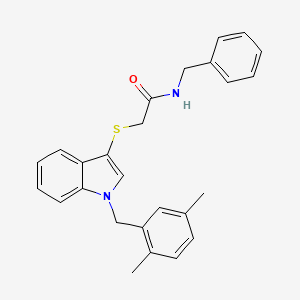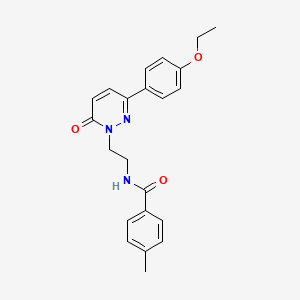
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve detailing the chemical reactions used to synthesize the compound. It may involve multiple steps, each requiring specific reagents and conditions .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. The conditions under which reactions occur, the products formed, and the reaction mechanisms would all be part of this analysis .Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic methods might be used to analyze the compound’s electronic structure .科学的研究の応用
Chemical Synthesis and Antimicrobial Activity
The research into derivatives closely related to N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methylbenzamide demonstrates significant antimicrobial activities. For instance, the synthesis and antimicrobial screening of thiazole derivatives incorporating a benzamide structure showed promising therapeutic interventions for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). This study suggests a potential application of the compound for developing antimicrobial agents.
Radiolabeling and Imaging
Further research demonstrated the use of radiolabeled nonpeptide angiotensin II antagonists for imaging AT1 receptors (Hamill et al., 1996). Although this study does not directly involve this compound, it showcases the broader utility of structurally complex benzamides in medical imaging and diagnostics.
Catalysis and Synthetic Applications
Research into palladium iodide catalyzed multicomponent carbonylative approaches to synthesizing functionalized derivatives indicates the compound's potential role in organic synthesis. This methodology can lead to diverse and complex molecular architectures, highlighting the synthetic utility of benzamide derivatives in constructing pharmacologically relevant structures (Mancuso et al., 2014).
Crystal Structure and Spectroscopic Studies
The synthesis and characterization of new pyridazinone derivatives, including crystal structure, spectroscopic studies, and theoretical calculations, provide insights into the structural and electronic properties of such compounds. These studies are foundational for understanding the chemical behavior and potential applications of this compound and related molecules (Kalai et al., 2021).
Antioxidant Properties
The study of nitrogen-containing bromophenols from marine red algae demonstrated potent scavenging activity against radicals. Although not directly related, this research highlights the interest in exploring diverse chemical scaffolds, including benzamides, for their antioxidant properties and potential therapeutic applications (Li et al., 2012).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence various biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
Its ethoxy and methylbenzamide groups suggest it may be lipophilic, which could influence its absorption and distribution in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by extreme pH or temperature conditions .
Safety and Hazards
特性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-3-28-19-10-8-17(9-11-19)20-12-13-21(26)25(24-20)15-14-23-22(27)18-6-4-16(2)5-7-18/h4-13H,3,14-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYHBUAYPMAXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)

![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)
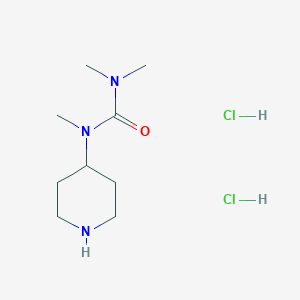
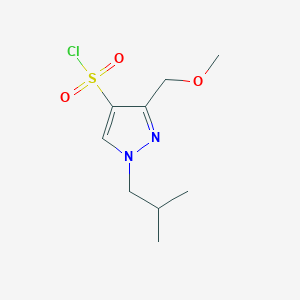
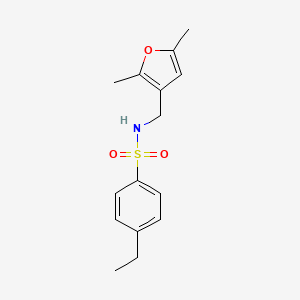

![Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2419791.png)
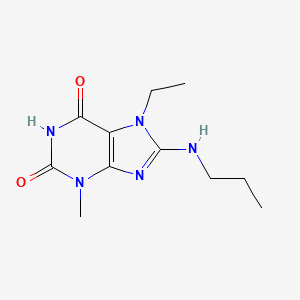

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2419798.png)
